

# Commercial Suppliers and Technical Guide for (1,4-Dimethylpiperazin-2-yl)methanol

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## Compound of Interest

Compound Name: (1,4-Dimethylpiperazin-2-yl)methanol

Cat. No.: B083711

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1,4-Dimethylpiperazin-2-yl)methanol**, a key chemical intermediate in pharmaceutical and materials science research. This document outlines its commercial availability, provides key technical data, and presents a representative synthetic protocol.

## Introduction

**(1,4-Dimethylpiperazin-2-yl)methanol** is a substituted piperazine derivative that serves as a versatile building block in organic synthesis. Its structural features, including a chiral center, a tertiary amine, and a primary alcohol, make it a valuable synthon for the construction of complex molecules with potential biological activity. This guide distinguishes between the racemic mixture (CAS No. 14675-44-6) and the (S)-enantiomer (CAS No. 1159598-12-5), both of which are commercially available.

## Commercial Availability

A number of chemical suppliers offer **(1,4-Dimethylpiperazin-2-yl)methanol**. The following tables summarize the readily available information for both the racemic mixture and the (S)-enantiomer. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for detailed purity and impurity profiles.

Table 1: Commercial Suppliers of **(1,4-Dimethylpiperazin-2-yl)methanol** (Racemic Mixture)

Supplier	Product Code	Purity	CAS Number
Advanced Chemical Intermediates	ACI-00651	≥95%	14675-44-6
ChemicalBook	CB2400934	Not specified	14675-44-6
Thermo Scientific	AC468450010	95%	14675-44-6

Table 2: Commercial Suppliers of **(S)-(1,4-Dimethylpiperazin-2-yl)methanol**

Supplier	Product Code	Purity	CAS Number
Apollo Scientific	OR1070976	95%	1159598-12-5
ChemicalBook	CB52638848	Not specified	1159598-12-5
Doron Scientific	A543335	Not specified	1159598-12-5

## Technical Data

The following table summarizes the key physicochemical properties of **(1,4-Dimethylpiperazin-2-yl)methanol** based on information from various suppliers.

Table 3: Physicochemical Properties of **(1,4-Dimethylpiperazin-2-yl)methanol**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O	Advanced Chemical Intermediates[1]
Molecular Weight	144.22 g/mol	Thermo Scientific
CAS Number (Racemic)	14675-44-6	Advanced Chemical Intermediates[1]
CAS Number ((S)-enantiomer)	1159598-12-5	Apollo Scientific
Appearance	Yellow liquid	ChemicalBook
Boiling Point (Racemic)	110-112 °C @ 13 mmHg	ChemicalBook
Purity	Typically ≥95%	Advanced Chemical Intermediates, Apollo Scientific, Thermo Scientific

## Representative Experimental Protocol: Synthesis of (S)-(1,4-Dimethylpiperazin-2-yl)methanol

The following is a representative, multi-step protocol for the synthesis of (S)-(1,4-Dimethylpiperazin-2-yl)methanol, adapted from general methods for the synthesis of substituted piperazines.[2] This protocol starts from the commercially available (S)-piperazine-2-carboxylic acid.

### Step 1: Esterification of (S)-Piperazine-2-carboxylic acid

- Suspend (S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (10 volumes).
- Cool the suspension to 0 °C in an ice bath.
- Bubble hydrogen chloride gas through the suspension for 1 hour, or add thionyl chloride (2.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

- Remove the solvent under reduced pressure to yield crude methyl (S)-piperazine-2-carboxylate dihydrochloride.

#### Step 2: N,N'-Dimethylation of Methyl (S)-Piperazine-2-carboxylate

- Dissolve the crude ester from Step 1 in methanol (10 volumes).
- Add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq) and palladium on carbon (10 wt. %, 0.05 eq).
- Hydrogenate the mixture at 50 psi of H<sub>2</sub> at room temperature for 24 hours.
- Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
- Concentrate the filtrate under reduced pressure to yield crude methyl (S)-1,4-dimethylpiperazine-2-carboxylate.

#### Step 3: Reduction of the Ester to (S)-**(1,4-Dimethylpiperazin-2-yl)methanol**

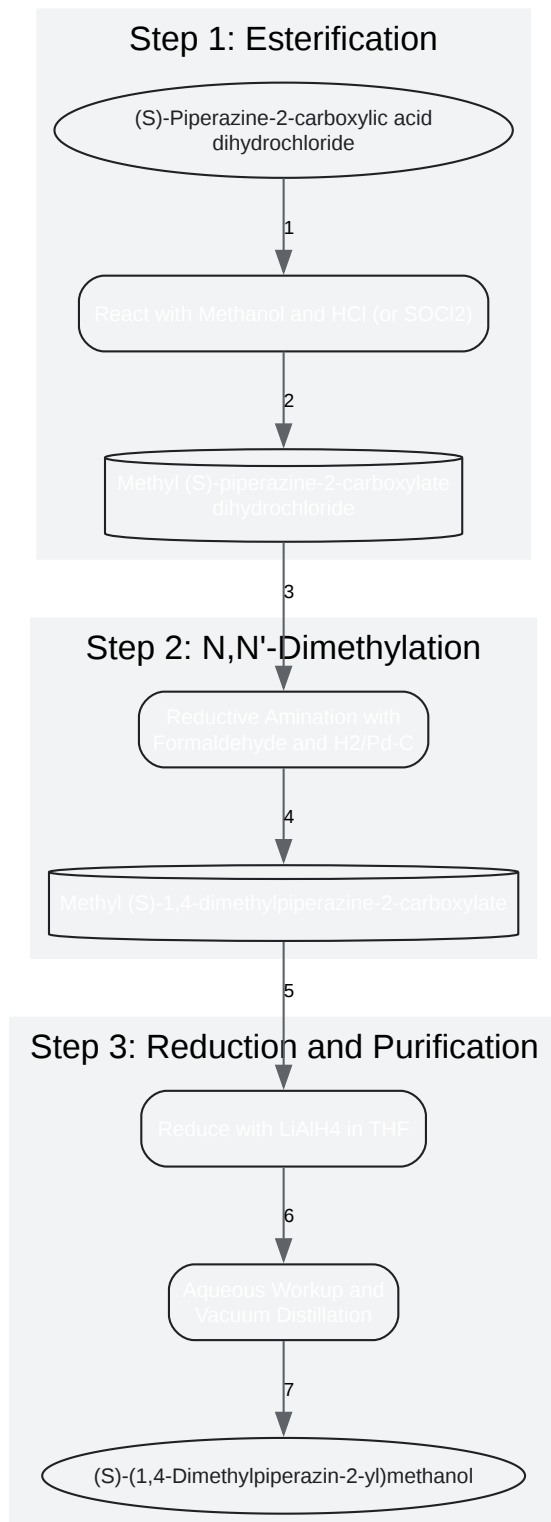
- Dissolve the crude ester from Step 2 in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of lithium aluminum hydride (LAH) in THF (1 M, 1.5 eq) dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH used in grams.
- Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
- Filter the solid and wash thoroughly with THF.
- Concentrate the combined filtrate and washings under reduced pressure.

- Purify the crude product by vacuum distillation to afford (S)-**(1,4-Dimethylpiperazin-2-yl)methanol** as a yellow liquid.

## Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-**(1,4-Dimethylpiperazin-2-yl)methanol** from (S)-piperazine-2-carboxylic acid.

## Synthetic Workflow for (S)-(1,4-Dimethylpiperazin-2-yl)methanol

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Caption: Synthetic route for (S)-(1,4-Dimethylpiperazin-2-yl)methanol.

This guide is intended for informational purposes for research and development professionals. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions in place.

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## References

- 1. 14675-44-6 | MFCD00174342 | (1,4-Dimethyl-piperazin-2-yl)-methanol | acints [acints.com]
- 2. researchgate.net [researchgate.net]
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